

Physical and chemical properties of (Tributylphosphoranylidene)acetonitrile.

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Compound of Interest

Compound Name: Cyanomethylenetriethylphosphorane

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(Tributylphosphoranylidene)acetonitrile: A Technical Guide for Researchers

(Tributylphosphoranylidene)acetonitrile, also known by its synonym (Cyanomethylene)tributylphosphorane (CMBP), is a versatile and highly reactive ylide reagent extensively employed in organic synthesis. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its key characteristics for researchers, scientists, and professionals in drug development.

Core Properties

(Tributylphosphoranylidene)acetonitrile is a powerful synthetic tool, primarily utilized in Wittig-type reactions and Mitsunobu reactions.^[1] Its stabilized phosphorane structure enhances its reactivity, making it a valuable reagent for the formation of carbon-carbon double bonds and for facilitating stereoselective synthesis.^{[1][2]}

Physical and Chemical Properties

The key physical and chemical properties of (Tributylphosphoranylidene)acetonitrile are summarized in the table below. This compound is typically a colorless to light yellow liquid or a

white solid and is soluble in many organic solvents.[3] It is valued for its high thermal stability.
[3]

Property	Value	Reference(s)
CAS Number	157141-27-0	[3]
Molecular Formula	C ₁₄ H ₂₈ NP	[3]
Molecular Weight	241.35 g/mol	[3]
Appearance	Colorless to light yellow liquid or white solid	[3]
Density	0.921 g/mL at 25 °C	[3]
Boiling Point	360 °C	[3]
Refractive Index	n _{20/D} 1.500	[3]
Purity	≥ 98% (GC)	[3]
Storage Conditions	2 - 8 °C	[3]

Spectroscopic Data

While complete spectral data is not readily available in all literature, the following provides key analytical parameters for the identification and purity assessment of (Tributylphosphoranylidene)acetonitrile:

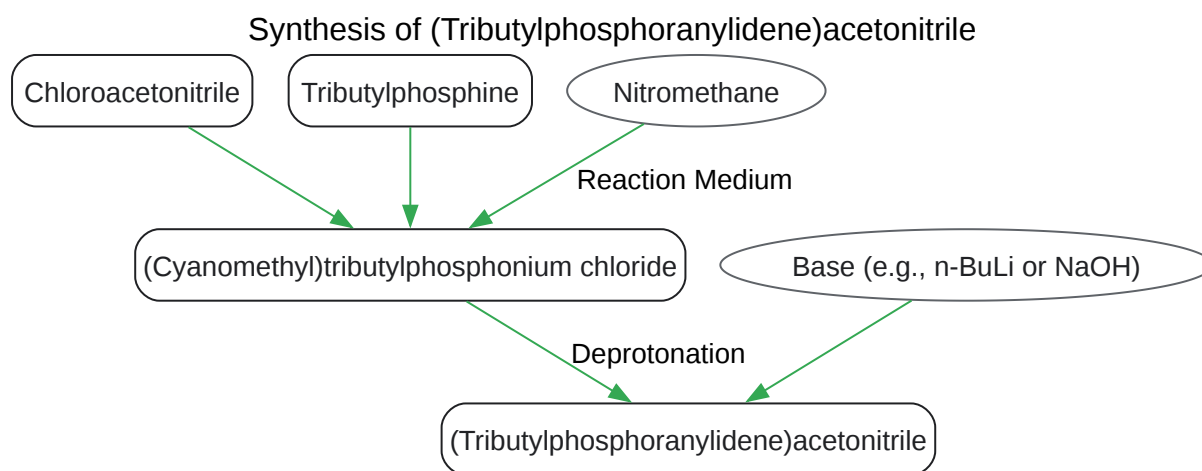
Spectroscopy	Characteristic Features	Reference(s)
¹ H NMR	Peaks are observed only in the high-field region.	[4]
³¹ P NMR	A single peak is observed at δP 26.5 in CDCl ₃ .	[4]
FTIR	A single absorption in the CN stretching region is observed at ν _{max} 2137 cm ⁻¹ .	[4]

Synthesis and Experimental Protocols

The preparation of (Tributylphosphoranylidene)acetonitrile is a two-step process that begins with the reaction of chloroacetonitrile and tributylphosphine.^{[1][4]}

Synthesis of (Tributylphosphoranylidene)acetonitrile

This protocol describes the synthesis of the phosphonium salt intermediate followed by deprotonation to yield the final product.



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Synthesis Workflow

Step 1: Synthesis of (Cyanomethyl)tributylphosphonium chloride

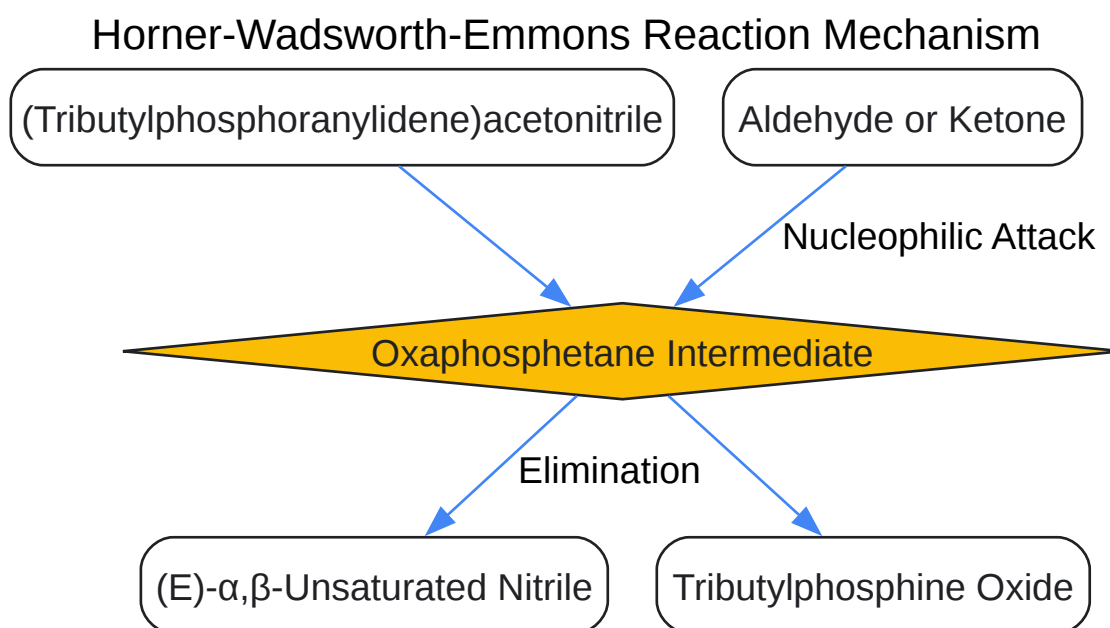
- In a round-bottom flask, dissolve tributylphosphine in nitromethane.
- Add chloroacetonitrile to the solution.
- Stir the reaction mixture at room temperature for 16 hours.^[4]
- The resulting product, (cyanomethyl)tributylphosphonium chloride, can be isolated and purified by recrystallization from ethyl acetate-chloroform.^[4]

Step 2: Deprotonation to form (Tributylphosphoranylidene)acetonitrile

- Dissolve the (cyanomethyl)tributylphosphonium chloride salt in a suitable solvent like benzene or dichloromethane.[4]
- Treat the solution with a base such as n-butyllithium (n-BuLi) or by partitioning with a dilute aqueous sodium hydroxide (NaOH) solution.[4]
- If using an aqueous workup, separate the organic phase, wash with water, and dry over anhydrous magnesium sulfate.[4]
- Evaporate the solvent to yield (Tributylphosphoranylidene)acetonitrile, which may contain tributylphosphine oxide as a byproduct.[4] Further purification can be achieved by bulb-to-bulb distillation.[4]

Horner-Wadsworth-Emmons Reaction

(Tributylphosphoranylidene)acetonitrile is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to produce α,β -unsaturated nitriles from aldehydes and ketones. [5][6] This reaction generally favors the formation of the (E)-alkene.[6]



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HWE Reaction Mechanism

General Experimental Protocol:

- In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.
- Add a solution of (Tributylphosphoranylidene)acetonitrile (typically 1.0-1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired α,β -unsaturated nitrile.

Applications in Synthesis

(Tributylphosphoranylidene)acetonitrile is a valuable reagent with a range of applications in organic synthesis:

- **Wittig Olefination:** It is used for the conversion of esters, lactones, N-Boc lactams, and cyclic imides to their corresponding Wittig products.
- **Mitsunobu Reaction:** It serves as a substitute for the traditional DEAD-TPP system in Mitsunobu reactions, particularly for nucleophiles with pKa values higher than 11.^[2]
- **Heterocycle Synthesis:** The reagent is employed in the stereoselective synthesis of O- and N-containing heterocycles.

- Pharmaceutical and Agrochemical Development: Its role as a versatile reagent in organic synthesis can streamline the development of complex molecules for pharmaceuticals and agrochemicals.[3]
- Materials Science: It has shown potential in the development of novel polymers and coatings.[3]

Safety and Handling

(Tributylphosphoranylidene)acetonitrile is a combustible liquid and should be handled with care in a well-ventilated fume hood. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses. Store the reagent at 2-8 °C under an inert atmosphere to maintain its stability.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).

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